molecular formula C6H14ClNS B13476438 1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride

1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride

Katalognummer: B13476438
Molekulargewicht: 167.70 g/mol
InChI-Schlüssel: NXZLHVQRBZFGLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl It is a cyclobutane derivative with a methylsulfanyl group attached to the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methylthiomethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various cyclobutane derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(Methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its specific structural features and chemical properties. The presence of the methylsulfanyl group imparts distinct reactivity and potential biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C6H14ClNS

Molekulargewicht

167.70 g/mol

IUPAC-Name

1-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H

InChI-Schlüssel

NXZLHVQRBZFGLZ-UHFFFAOYSA-N

Kanonische SMILES

CSCC1(CCC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.